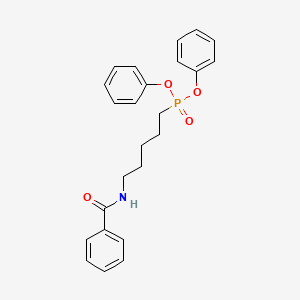
Diphenyl (5-benzamidopentyl)phosphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diphenyl (5-benzamidopentyl)phosphonate is an organophosphorus compound characterized by the presence of a phosphonate group bonded to a diphenyl moiety and a 5-benzamidopentyl chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of diphenyl (5-benzamidopentyl)phosphonate typically involves the reaction of diphenylphosphite with a suitable benzamidopentyl precursor. One common method is the Arbuzov reaction, where a phosphite ester reacts with an alkyl halide to form the corresponding phosphonate . The reaction conditions often include the use of a palladium catalyst and microwave irradiation to achieve high yields in a short time .
Industrial Production Methods: Industrial production of this compound may involve large-scale adaptations of the laboratory synthesis methods. This includes the use of continuous flow reactors and optimized reaction conditions to ensure consistent product quality and yield .
Analyse Des Réactions Chimiques
Types of Reactions: Diphenyl (5-benzamidopentyl)phosphonate can undergo various chemical reactions, including:
Oxidation: The phosphonate group can be oxidized to form phosphonic acids.
Reduction: Reduction reactions can convert the phosphonate group to phosphine oxides.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like N-bromosuccinimide (NBS) are used for bromination at the benzylic position.
Major Products:
Oxidation: Phosphonic acids.
Reduction: Phosphine oxides.
Substitution: Brominated derivatives at the benzylic position.
Applications De Recherche Scientifique
Diphenyl (5-benzamidopentyl)phosphonate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioisostere in drug design.
Medicine: Explored for its role in developing new pharmaceuticals, particularly as enzyme inhibitors.
Industry: Utilized in the production of flame retardants and plasticizers.
Mécanisme D'action
The mechanism of action of diphenyl (5-benzamidopentyl)phosphonate involves its interaction with specific molecular targets. In biological systems, it can act as an enzyme inhibitor by mimicking the transition state of enzyme-substrate complexes . The phosphonate group binds to the active site of enzymes, preventing substrate binding and subsequent catalysis .
Comparaison Avec Des Composés Similaires
Diphenylphosphite: Similar in structure but lacks the benzamidopentyl chain.
Phosphonic acids: Share the phosphonate group but differ in the organic substituents.
Uniqueness: Diphenyl (5-benzamidopentyl)phosphonate is unique due to its specific combination of a diphenyl moiety and a benzamidopentyl chain, which imparts distinct chemical and biological properties .
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound for further research and development.
Propriétés
Numéro CAS |
89332-56-9 |
|---|---|
Formule moléculaire |
C24H26NO4P |
Poids moléculaire |
423.4 g/mol |
Nom IUPAC |
N-(5-diphenoxyphosphorylpentyl)benzamide |
InChI |
InChI=1S/C24H26NO4P/c26-24(21-13-5-1-6-14-21)25-19-11-4-12-20-30(27,28-22-15-7-2-8-16-22)29-23-17-9-3-10-18-23/h1-3,5-10,13-18H,4,11-12,19-20H2,(H,25,26) |
Clé InChI |
IYZKHFAAAUGACH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=O)NCCCCCP(=O)(OC2=CC=CC=C2)OC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


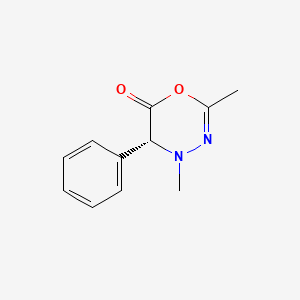
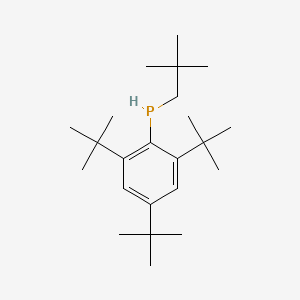
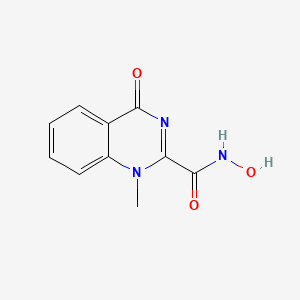
![3-[(E)-(carbamoylhydrazinylidene)methyl]-4-hydroxy-5-iodobenzoic acid](/img/structure/B14380677.png)
![Benzoic acid, 3-[(trifluoromethyl)thio]-, methyl ester](/img/structure/B14380691.png)

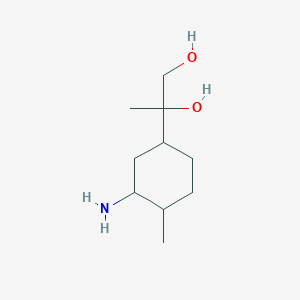
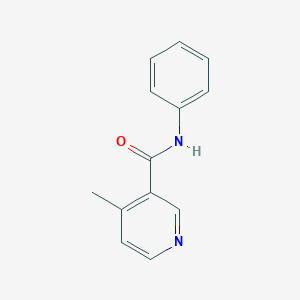
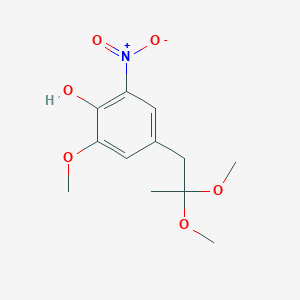
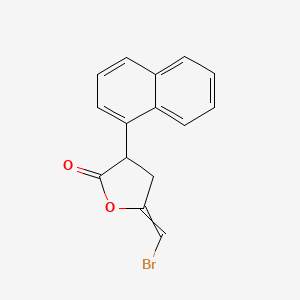
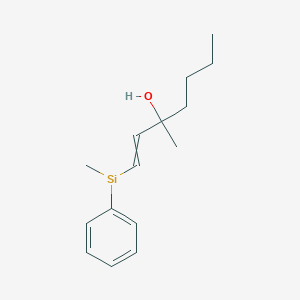
![2-[(E)-{8-[(2-Hydroxypropyl)amino]quinolin-5-yl}diazenyl]-3,5-dinitrobenzonitrile](/img/structure/B14380730.png)
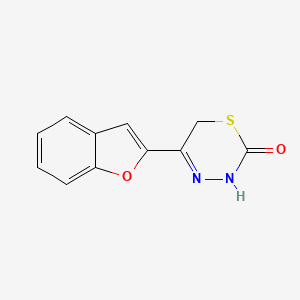
![N-(4-{[6-(1H-Benzimidazol-1-yl)hexyl]oxy}phenyl)-4-methylbenzamide](/img/structure/B14380739.png)
